2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one
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Overview
Description
7,8-Dihydro-L-biopterin . It is a pteridine derivative and an oxidation product of tetrahydrobiopterin. This compound plays a significant role as a precursor in the biosynthesis of tetrahydrobiopterin, a cofactor essential for the hydroxylation of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
Preparation Methods
Synthetic Routes and Reaction Conditions
7,8-Dihydro-L-biopterin can be synthesized through the oxidation of tetrahydrobiopterin. The reaction typically involves the use of oxidizing agents such as iodine or potassium ferricyanide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques.
Industrial Production Methods
Industrial production of 7,8-Dihydro-L-biopterin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in batch reactors, followed by purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-L-biopterin undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form quinonoid dihydrobiopterin.
Reduction: It can be reduced back to tetrahydrobiopterin using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the pteridine ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, potassium ferricyanide.
Reducing Agents: Sodium borohydride.
Solvents: Aqueous solutions, methanol, ethanol.
Major Products
Oxidation: Quinonoid dihydrobiopterin.
Reduction: Tetrahydrobiopterin.
Scientific Research Applications
7,8-Dihydro-L-biopterin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of tetrahydrobiopterin, which is essential for various biochemical reactions.
Biology: It plays a role in the study of enzyme mechanisms, particularly those involving aromatic amino acid hydroxylases.
Medicine: It is used in research related to metabolic disorders such as phenylketonuria, where tetrahydrobiopterin deficiency is a key factor.
Industry: It is used in the production of pharmaceuticals and as a research reagent in biochemical studies.
Mechanism of Action
7,8-Dihydro-L-biopterin exerts its effects primarily through its role as a precursor to tetrahydrobiopterin. Tetrahydrobiopterin acts as a cofactor for several enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the hydroxylation of aromatic amino acids, which is a critical step in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobiopterin: The reduced form of 7,8-Dihydro-L-biopterin, essential for the same enzymatic reactions.
Quinonoid dihydrobiopterin: An oxidized form that can be interconverted with 7,8-Dihydro-L-biopterin.
Neopterin: Another pteridine derivative involved in immune response.
Uniqueness
7,8-Dihydro-L-biopterin is unique due to its specific role as an intermediate in the biosynthesis of tetrahydrobiopterin. Its ability to undergo reversible oxidation and reduction makes it a crucial compound in maintaining the balance of tetrahydrobiopterin levels in biological systems .
Properties
IUPAC Name |
2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-7,8-dihydro-1H-pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-DZSWIPIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)NC(=NC2=O)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=NC2=C(NC1)NC(=NC2=O)N)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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